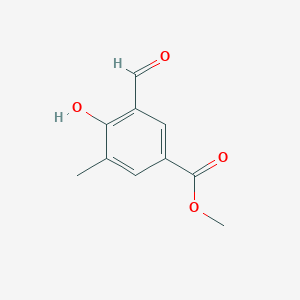

Methyl 3-formyl-4-hydroxy-5-methylbenzoate

Description

Significance as a Research Compound in Organic Synthesis

The significance of Methyl 3-formyl-4-hydroxy-5-methylbenzoate in organic synthesis lies in its potential as a versatile building block. Substituted salicylaldehydes, of which this compound is a derivative, are crucial precursors in the synthesis of a wide array of heterocyclic compounds, such as chromenes and flavones. beilstein-journals.orgnih.gov The presence of multiple reactive sites allows for sequential and selective modifications, enabling the construction of intricate molecular frameworks from a relatively simple starting material.

For instance, related substituted salicylaldehydes are known to participate in condensation reactions with active methylene (B1212753) compounds to form various heterocyclic systems. beilstein-journals.orgscienceinfo.com The formyl group can undergo reactions typical of aldehydes, while the phenolic hydroxyl and the ester can be manipulated to introduce further complexity. This multi-functionality makes it a valuable scaffold for creating libraries of compounds for various research applications.

Overview of Functional Group Reactivity in Substituted Benzoate (B1203000) Systems

The reactivity of this compound is a composite of the individual reactivities of its functional groups, modulated by their electronic and steric interplay within the aromatic system.

Aromatic Ring: The benzene (B151609) ring is electron-rich due to the presence of the hydroxyl and methyl groups, which are electron-donating. This activates the ring towards electrophilic aromatic substitution reactions. However, the formyl and methyl ester groups are electron-withdrawing, which deactivates the ring. The directing effects of these substituents determine the position of any further substitution.

Formyl Group: The aldehyde functionality is a key reactive site. It is susceptible to nucleophilic attack, making it a handle for chain extension and cyclization reactions. uni.edu It can be oxidized to a carboxylic acid or reduced to an alcohol.

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. It can also participate in ether and ester formation. Its presence is crucial for directing ortho-formylation in synthetic preparations like the Duff or Reimer-Tiemann reactions. wikipedia.orgwikipedia.org

Methyl Ester Group: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or acid halides.

Methyl Group: The methyl group has a mild electron-donating effect and can influence the regioselectivity of reactions on the aromatic ring.

Contextualization within Aromatic Aldehyde and Ester Chemistry

This compound is a member of the class of aromatic aldehydes and aromatic esters. Aromatic aldehydes are fundamental intermediates in organic synthesis, prized for their ability to be converted into a wide variety of other functional groups. nih.gov The synthesis of polysubstituted aromatic aldehydes can be challenging, often requiring multi-step sequences to achieve the desired substitution pattern. rsc.orggoogle.com

The preparation of this specific compound can be envisioned through the formylation of methyl 4-hydroxy-3-methylbenzoate. Formylation reactions like the Reimer-Tiemann wikipedia.orgresearchgate.netlscollege.ac.in, Duff wikipedia.orgecu.edu, and Vilsmeier-Haack wikipedia.orgchemistrysteps.comorganic-chemistry.org reactions are standard methods for introducing an aldehyde group onto an activated aromatic ring, typically ortho to a hydroxyl group. For example, the Reimer-Tiemann reaction of o-cresol (B1677501) has been used to synthesize 4-hydroxy-3-methylbenzaldehyde, a direct precursor to the target molecule. researchgate.net Subsequent esterification would yield the final product.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1411993-59-3 bldpharm.com |

| Appearance | Likely a solid at room temperature |

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

methyl 3-formyl-4-hydroxy-5-methylbenzoate |

InChI |

InChI=1S/C10H10O4/c1-6-3-7(10(13)14-2)4-8(5-11)9(6)12/h3-5,12H,1-2H3 |

InChI Key |

LIAMCVSKVPDCAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established and Proposed Synthetic Pathways to Methyl 3-formyl-4-hydroxy-5-methylbenzoate

The synthesis of polysubstituted benzene (B151609) rings like this compound requires careful strategic planning to ensure correct regiochemistry.

Multi-Step Synthesis Approaches from Commercial Precursors

The construction of this compound typically involves a multi-step sequence starting from readily available commercial precursors. A logical retrosynthetic analysis would disconnect the formyl and ester functionalities to identify simpler starting materials.

A plausible synthetic route could commence from a substituted phenol (B47542) or benzoic acid derivative. For instance, starting with a suitably substituted cresol, the synthesis would involve the introduction of the carboxyl and formyl groups at the correct positions. The order of these introductions is critical to control the regioselectivity of the reactions. youtube.com

One potential pathway could involve the following general steps:

Carboxylation/Esterification: Introduction of the methyl ester group onto the aromatic ring. This might be achieved through the carboxylation of a phenol followed by esterification.

Formylation: The introduction of the aldehyde group, which is a key transformation in this synthesis. chemistrysteps.com

Starting Material Considerations for Substituted Benzoate (B1203000) Synthesis

The choice of starting material is paramount for an efficient synthesis of a highly substituted benzoate. The substituents already present on the ring will direct subsequent functionalization. For the target molecule, a starting material that already contains the methyl and hydroxyl groups in the correct relationship (e.g., 3-methyl-4-hydroxyphenol or a related structure) would be advantageous.

Alternatively, a synthesis could begin with a more basic building block like p-hydroxybenzoic acid, which is commercially available. fao.orggoogle.comfrontiersin.org From here, methylation and formylation steps would be required. The synthesis of related substituted benzoates, such as methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate) from 3,4,5-trihydroxybenzoic acid (gallic acid), demonstrates the feasibility of esterification of substituted benzoic acids. ekb.eg Similarly, syntheses starting from methyl 3-hydroxy-4-methoxybenzoate have been reported for the preparation of other complex molecules, indicating the utility of substituted benzoates as synthetic intermediates. mdpi.comnih.gov

The synthesis of highly substituted phenols and benzenes with complete regiochemical control is an area of active research, with methods being developed to allow for programmable substitution at any position on the ring. oregonstate.edu

Formylation Reactions in Aromatic Systems Relevant to this compound

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a cornerstone of organic synthesis. wikipedia.org It is a type of electrophilic aromatic substitution and is most effective on electron-rich aromatic systems. wikipedia.orgorganic-chemistry.org Phenols are particularly good substrates due to the activating, electron-donating nature of the hydroxyl group. wikipedia.org

Electrophilic Formylation Strategies

Several named reactions are employed for the formylation of aromatic compounds, particularly phenols. These reactions typically involve an electrophilic formylating agent that attacks the electron-rich aromatic ring. wikipedia.org Common strategies include:

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base to generate dichlorocarbene (B158193), which then reacts with a phenoxide to introduce a formyl group, primarily at the ortho position. wikipedia.orgunacademy.comnumberanalytics.comnumberanalytics.comallen.in

Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium. wikipedia.orgchemeurope.comsynarchive.comyoutube.com It is particularly useful for the ortho-formylation of phenols. wikipedia.org

Vilsmeier-Haack Reaction: This reaction utilizes a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to create a Vilsmeier reagent, which is an electrophilic iminium species. chemistrysteps.comorganic-chemistry.orgwikipedia.orgijpcbs.comresearchgate.net This method is effective for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comresearchgate.net

Gattermann and Gattermann-Koch Reactions: These reactions use carbon monoxide and hydrogen chloride (Gattermann-Koch) or hydrogen cyanide (Gattermann) in the presence of a Lewis acid catalyst. wikipedia.orgpurechemistry.orgthermofisher.com

Rieche Formylation: This technique uses dichloromethyl methyl ether as the formyl source, often with a Lewis acid catalyst like titanium tetrachloride. wikipedia.orgwikipedia.orgcommonorganicchemistry.com

Specific Formylation Reagents and Reaction Conditions

The choice of formylating agent and reaction conditions is crucial for achieving the desired outcome. The table below summarizes some common reagents and their typical applications.

| Formylation Reaction | Reagent(s) | Typical Substrates | Key Characteristics |

| Reimer-Tiemann | Chloroform (CHCl₃), strong base (e.g., NaOH) | Phenols, naphthols, electron-rich heterocycles wikipedia.org | Often proceeds in a biphasic system; can be highly exothermic. wikipedia.org |

| Duff | Hexamethylenetetramine (HMTA), acid (e.g., acetic acid) nih.gov | Electron-rich phenols wikipedia.orgchemeurope.com | Generally ortho-selective; can be inefficient. wikipedia.org |

| Vilsmeier-Haack | DMF, POCl₃ wikipedia.orgijpcbs.com | Electron-rich arenes, including phenols and anilines wikipedia.org | Forms a Vilsmeier reagent as the electrophile. wikipedia.org |

| Gattermann | HCN, HCl, Lewis acid purechemistry.orgthermofisher.com | Phenols, phenolic ethers, heterocycles thermofisher.com | The Adams modification uses zinc cyanide to generate HCN in situ. thermofisher.com |

| Rieche | Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄) wikipedia.orgmdpi.com | Electron-rich aromatic compounds, including phenols wikipedia.org | Suitable for sterically hindered sites. tcichemicals.com |

Regioselective Control in Aromatic Formylation

The position of the newly introduced formyl group is directed by the existing substituents on the aromatic ring. In the case of this compound, the hydroxyl group is a powerful ortho-, para-director and a strong activating group. The methyl group is also an ortho-, para-director and an activating group, while the methyl ester group is a meta-director and a deactivating group.

The hydroxyl group's strong activating and ortho-directing effect would be the dominant factor in determining the position of electrophilic attack. wikipedia.org Many formylation reactions, such as the Reimer-Tiemann and Duff reactions, show a strong preference for the ortho position relative to the hydroxyl group. wikipedia.orgwikipedia.orgwikipedia.org This preference is often attributed to chelation or other interactions between the phenoxide and the formylating reagent. wikipedia.org

For a starting material like methyl 4-hydroxy-3-methylbenzoate, the hydroxyl group would direct formylation to the positions ortho to it. One of these positions is already occupied by the methyl group, and the other by the ester group. However, formylation would be expected to occur at the more activated position, which is ortho to the hydroxyl and meta to the deactivating ester group.

Derivatization from Related Benzoate Precursors

The construction of this compound is achievable through the functionalization of a simpler benzoate precursor, such as methyl 4-hydroxy-5-methylbenzoate. This approach relies on the directing effects of the existing substituents on the aromatic ring to guide the introduction of the formyl group to the desired position.

The methyl ester functional group is a crucial component of the target molecule. Its formation is typically achieved via Fischer esterification of the corresponding carboxylic acid, 3-formyl-4-hydroxy-5-methylbenzoic acid, with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. uomustansiriyah.edu.iqyoutube.com The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol, and subsequent elimination of water. uomustansiriyah.edu.iq

This esterification is a reversible reaction, and its equilibrium can be manipulated to favor product formation. uomustansiriyah.edu.iq From a synthetic strategy perspective, the ester group can be introduced either at the final step, after the formyl group is in place, or earlier in the sequence. If introduced early, the stability of the ester under the conditions of subsequent reactions, such as formylation, is a key consideration. The methyl ester is generally stable under the neutral or acidic conditions of many formylation reactions but can be susceptible to hydrolysis under the strong basic conditions used in others, such as the Reimer-Tiemann reaction. wikipedia.org This potential for hydrolysis represents a form of interconversion, where the ester could be converted back to the more reactive carboxylate anion.

Modern approaches to esterification focus on using solid acid catalysts, which can be more easily separated from the reaction mixture and reused, aligning with green chemistry principles. mdpi.com

The precise arrangement of the hydroxyl, methyl, formyl, and methyl ester groups on the benzene ring is a challenge of regioselectivity. In a plausible synthesis starting from methyl 4-hydroxy-5-methylbenzoate, the introduction of the formyl group is directed by the existing substituents. The hydroxyl group is a powerful activating and ortho-, para- directing group in electrophilic aromatic substitution reactions. wikipedia.org Since the position para to the hydroxyl group is occupied by the methyl ester, and one ortho position is blocked by the methyl group, the incoming electrophile (the formylating agent) is directed to the vacant ortho position (C-3).

Several classic reactions are employed for the ortho-formylation of phenols:

The Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene as the electrophile. wikipedia.orgbyjus.com The phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis yields the aldehyde. byjus.com The reaction is highly selective for the ortho position in phenols. wikipedia.org

The Duff Reaction: This method uses hexamine in an acidic medium (like glycerol (B35011) and boric acid or acetic acid) to formylate phenols, also with a preference for the ortho position. wikipedia.orgecu.edu The reaction mechanism involves the formation of an iminium ion from hexamine which acts as the electrophile. wikipedia.org

The Vilsmeier-Haack Reaction: This reaction employs a substituted formamide (B127407) (like DMF) and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgnumberanalytics.com This reagent is a weaker electrophile and typically requires electron-rich aromatic substrates like phenols or anilines for successful formylation. wikipedia.orgchemistrysteps.com

While not a direct step in the primary synthetic route, the Dakin oxidation is a relevant reaction in the context of substituted hydroxybenzoates. It involves the oxidation of an ortho- or para-hydroxybenzaldehyde or ketone with hydrogen peroxide in a basic solution to yield a benzenediol. wikipedia.org This reaction represents a method for replacing a carbonyl group with a hydroxyl group, a transformation that could be useful in alternative synthetic strategies for related polyhydroxylated aromatics. alfa-chemistry.comorganic-chemistry.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves optimizing solvents, developing efficient catalysts, and maximizing atom economy to reduce environmental impact. wikipedia.org

Solvents are a major contributor to the environmental footprint of chemical processes. nih.gov Green chemistry encourages the use of solvents that are less toxic, derived from renewable resources, and biodegradable. youtube.com In the context of synthesizing the target molecule, traditional solvents used in reactions like the Reimer-Tiemann (e.g., chloroform) or Vilsmeier-Haack are often hazardous. wikipedia.orgwikipedia.org

Sustainable synthesis seeks to replace these with greener alternatives. Water, bio-derived solvents like Cyrene (dihydrolevoglucosenone), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or eutectic solvents are increasingly explored. nih.govnih.gov For instance, some oxidations can be performed in neat 'Water Extract of Banana' (WEB), an environmentally benign medium. rsc.org The selection of a solvent involves balancing chemical efficiency with safety, health, and environmental criteria. nih.gov Solvent-free, or neat, reaction conditions are also a highly desirable green alternative where feasible. researchgate.net

Below is a table comparing properties of common traditional solvents with some greener alternatives.

Catalysis is a cornerstone of green chemistry. In the plausible synthesis of this compound, catalysts are key in both the esterification and formylation steps.

For Fischer esterification, traditional homogeneous acid catalysts like sulfuric acid generate acidic waste that requires neutralization and can lead to side reactions. uomustansiriyah.edu.iqmdpi.com A greener approach is the use of solid acid catalysts, such as zirconia-based catalysts or acidic resins. mdpi.com These heterogeneous catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and can lead to simpler work-up procedures. mdpi.com For example, a zirconium-titanium solid acid has been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com

In formylation reactions, the "catalyst" is often a stoichiometric reagent that is consumed. For instance, in the Vilsmeier-Haack reaction, phosphorus oxychloride is used in stoichiometric amounts to activate the DMF. chemistrysteps.com Research into catalytic versions of these transformations is an active area. The goal is to develop systems where a sub-stoichiometric amount of a catalyst can facilitate the reaction, thereby reducing waste.

Atom economy is a metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgucla.edu Reactions with high atom economy are inherently less wasteful. wikipedia.org

Addition and rearrangement reactions have a theoretical atom economy of 100%, while substitution and elimination reactions generate byproducts and thus have lower atom economies. wikipedia.org The formylation reactions considered for the synthesis of this compound are substitution reactions and have inherently poor atom economy.

The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

Let's compare the theoretical atom economy for different formylation methods on a precursor like methyl 4-hydroxy-5-methylbenzoate (MW: 166.17 g/mol ) to produce the target product (MW: 194.18 g/mol ).

(Note: Atom economy calculations are theoretical and based on simplified balanced equations. Actual waste generated depends on yield, solvent use, and purification.)

As the table shows, addition and rearrangement reactions are preferable from an atom economy standpoint. Since formylation is a substitution, choosing the pathway with the highest possible atom economy, such as the Duff reaction, is a key green consideration. Beyond atom economy, waste minimization involves a holistic approach: choosing reactions that avoid hazardous byproducts, implementing recycling for solvents and catalysts, and designing processes that require fewer purification steps. chempedia.info

Chemical Reactivity and Transformation Studies

Reactivity of the Formyl Group in Methyl 3-formyl-4-hydroxy-5-methylbenzoate

The formyl group (–CHO), an aldehyde, is an electrophilic center and participates in a variety of chemical reactions. Its reactivity is influenced by the electron-donating hydroxyl group and the electron-withdrawing methyl ester group on the aromatic ring.

The carbonyl carbon of the formyl group is electrophilic and is susceptible to attack by nucleophiles. A common example of this is the reaction with amine derivatives to form Schiff bases. For instance, salicylaldehyde (B1680747) hydrazones are formed through the nucleophilic addition of hydrazine (B178648) to the carbonyl group, followed by the elimination of a water molecule. sphinxsai.com This reaction is fundamental in the synthesis of more complex molecules, including those with potential biological activity. sphinxsai.comstackexchange.com The formation of an imine bond is a key step in these transformations. sphinxsai.com

The formyl group readily undergoes condensation reactions with compounds containing an active methylene (B1212753) group or with enolates derived from ketones.

Knoevenagel Condensation: Salicylaldehydes react with active methylene compounds like malononitrile (B47326) or acetophenone (B1666503) in the presence of a base to form chalcones or other chromane (B1220400) derivatives. echemi.commdpi.com These reactions are versatile and can be used to construct complex heterocyclic systems. echemi.comsigmaaldrich.com The choice of reaction conditions, such as the base and solvent, can influence the product outcome. sigmaaldrich.comrsc.org

Claisen-Schmidt Condensation: This type of condensation occurs between an aldehyde and a ketone. It is a useful method for forming carbon-carbon bonds and has been applied to the synthesis of macrocycles from salicylaldehyde derivatives. acs.org These reactions can be catalyzed by either acid or base. acs.org

Table 1: Examples of Condensation Reactions with Salicylaldehyde Derivatives

| Reaction Type | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Salicylaldehyde, Acetophenone | Base catalyst | Chalcone | echemi.commdpi.com |

| Knoevenagel Condensation | Salicylaldehyde, Malononitrile | Na2CO3, H2O | 2-Iminochromene | echemi.com |

| Knoevenagel Condensation | 2-(1-phenylvinyl)benzaldehyde, Methyl malonate | TiCl4-pyridine, CH2Cl2, rt | Indene derivative | rsc.org |

| Claisen-Schmidt Condensation | ortho-Methoxy salicylaldehyde, Ketone | Base or acid catalysis | Macrocycle | acs.org |

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group). The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent commonly used to reduce aldehydes and ketones. echemi.comnih.gov It is often selective for the carbonyl group, leaving ester groups intact. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester.

Catalytic Hydrogenation: Hydrogen gas (H₂) with a palladium catalyst (Pd) can also be used for this reduction. echemi.com

Amine-Borane Complexes: Pyridine-borane has been shown to rapidly and anomalously reduce salicylaldehyde, a reaction that is much faster than for other benzaldehydes due to an autocatalytic process. researchgate.netgoogle.com

The formyl group can be oxidized to a carboxylic acid group, yielding a derivative of isophthalic acid. This transformation requires an oxidizing agent that is selective for the aldehyde in the presence of the phenolic hydroxyl group.

Potassium Permanganate (KMnO₄): This is a strong oxidizing agent capable of converting aldehydes to carboxylic acids. stackexchange.com Under controlled conditions, it can be used to oxidize the formyl group of salicylaldehyde derivatives without oxidizing the phenolic hydroxyl group. stackexchange.com The stability of the aromatic ring and the phenolic group under these conditions is a key consideration. stackexchange.com

Enzymatic Oxidation: Specific enzymes, such as salicylaldehyde dehydrogenase (NahF), can catalyze the oxidation of salicylaldehyde to salicylic (B10762653) acid. researchgate.net This method offers high selectivity under mild, environmentally friendly conditions. researchgate.net

Other Oxidizing Agents: Alkaline hexacyanoferrate(III) has also been studied for the kinetic and mechanistic aspects of salicylaldehyde oxidation. sphinxsai.com

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group (–OH) is a key functional group that significantly influences the molecule's properties and reactivity.

The hydroxyl group in this compound is ortho to the formyl group, which allows for the formation of a strong intramolecular hydrogen bond. researchgate.netresearchgate.netgoogle.com This interaction has several important consequences:

Conformational Rigidity: The hydrogen bond locks the molecule into a more planar conformation.

Modulation of Acidity: The intramolecular hydrogen bond can affect the acidity of the phenolic proton. researchgate.net

Esterification and Etherification Reactions

The phenolic hydroxyl group of this compound is a key site for derivatization through esterification and etherification reactions. These transformations are crucial for modifying the compound's properties and for its use in further synthetic applications.

Etherification, specifically O-alkylation, of the phenolic hydroxyl group can be achieved under basic conditions. For instance, in a reaction analogous to that of similar phenolic compounds, the hydroxyl group can be alkylated. A relevant example is the etherification of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane. This reaction proceeds in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), with heating to drive the reaction to completion. This method is expected to be applicable to this compound, yielding the corresponding O-alkylated product.

| Reactant | Reagent | Conditions | Product | Yield |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K2CO3 | DMF, 70°C, 4h | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7% |

This table is based on a reaction with a structurally similar compound and is illustrative of a potential etherification pathway.

Reactivity of the Methyl Ester Group

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-formyl-4-hydroxy-5-methylbenzoic acid, under either acidic or basic conditions. While specific studies on this exact molecule are not prevalent in the literature, the hydrolysis of structurally similar p-hydroxybenzoic acid esters (parabens) is well-documented and provides a reliable model. For example, the hydrolysis of methylparaben (methyl 4-hydroxybenzoate) is known to occur to yield 4-hydroxybenzoic acid. This transformation can be catalyzed by acids or bases. A patent for a related synthesis describes the reverse reaction, the esterification of 3-formyl-4-hydroxy-5-methylbenzoic acid using methanol (B129727) and concentrated sulfuric acid under reflux, which confirms the feasibility of the ester linkage's formation and, by extension, its cleavage via hydrolysis.

Transesterification of the methyl ester group with other alcohols is a viable method for synthesizing different esters of 3-formyl-4-hydroxy-5-methylbenzoic acid. This reaction is typically catalyzed by either an acid or a base. A study on the transesterification of methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) with isoamyl alcohol provides insight into the conditions that could be applied to the target molecule. bohrium.comscilit.com In this study, various catalysts were evaluated, with basic catalysts such as lithium hydroxide (B78521) (LiOH), sodium methoxide (B1231860) (MeONa), and calcium hydroxide (Ca(OH)₂) proving to be the most effective, especially under microwave irradiation. bohrium.comscilit.com High yields of the transesterified product, isoamyl salicylate, were obtained. bohrium.comscilit.com

| Reactant | Alcohol | Catalyst | Conditions | Conversion/Yield |

| Methyl Salicylate | Isoamyl Alcohol | LiOH (1% wt) | Microwave, 120°C, 4h | 98% yield of isoamyl salicylate |

| Methyl Salicylate | Isoamyl Alcohol | MeONa (1% wt) | Microwave, 120°C, 4h | >60% conversion |

| Methyl Salicylate | Isoamyl Alcohol | Ca(OH)₂ (1% wt) | Microwave, 120°C, 4h | >60% conversion |

This table is based on the transesterification of methyl salicylate and illustrates the potential for similar reactions with this compound. bohrium.comscilit.com

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution, with the regiochemical outcome being determined by the directing effects of the existing substituents.

The directing effects of the substituents on the aromatic ring are crucial in predicting the position of incoming electrophiles. The substituents present are:

-OH (hydroxyl): A strongly activating, ortho, para-directing group.

-CH₃ (methyl): A weakly activating, ortho, para-directing group.

-CHO (formyl): A deactivating, meta-directing group.

-COOCH₃ (methyl ester): A deactivating, meta-directing group.

The powerful ortho, para-directing influence of the hydroxyl group is expected to dominate the regioselectivity of electrophilic aromatic substitution reactions. The position ortho to the hydroxyl group and meta to the formyl and ester groups is the most likely site of substitution. The other ortho position to the hydroxyl group is already substituted with the formyl group. The para position to the hydroxyl group is occupied by the methyl ester. Therefore, electrophilic attack is most likely to occur at the carbon atom between the methyl and hydroxyl groups.

Halogenation of this compound is an example of electrophilic aromatic substitution. Given the directing effects of the substituents, halogenation is expected to occur at the position ortho to the strongly activating hydroxyl group. Evidence for this regioselectivity can be found in the existence of related halogenated compounds such as Methyl 3-bromo-5-formyl-4-hydroxybenzoate. In this analog, the bromine atom is introduced at the position ortho to the hydroxyl group and meta to the formyl and ester groups. This suggests that direct halogenation of this compound would likely yield the 2-halo derivative.

| Compound | Halogenating Agent | Predicted Product |

| This compound | Br₂ | Methyl 2-bromo-3-formyl-4-hydroxy-5-methylbenzoate |

| This compound | Cl₂ | Methyl 2-chloro-3-formyl-4-hydroxy-5-methylbenzoate |

This table presents predicted products based on the known regioselectivity of similar compounds.

Nitration and Sulfonation Reactions

The electrophilic substitution reactions of this compound, specifically nitration and sulfonation, are of significant interest in synthetic chemistry for the introduction of nitro (-NO₂) and sulfonic acid (-SO₃H) functional groups, respectively. These modifications can dramatically alter the electronic and physical properties of the parent molecule, paving the way for the synthesis of a diverse array of derivatives. While specific experimental studies on the nitration and sulfonation of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established principles of electrophilic aromatic substitution and the directing effects of the substituents on the benzene ring.

The benzene ring of this compound possesses three key substituents that influence the regioselectivity of electrophilic attack: a hydroxyl (-OH) group, a formyl (-CHO) group, and a methyl (-CH₃) group, in addition to the methyl ester (-COOCH₃) functionality. The hydroxyl and methyl groups are activating, ortho-, para-directing groups, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to themselves. Conversely, the formyl and methyl ester groups are deactivating, meta-directing groups, which decrease the ring's electron density and direct incoming electrophiles to the meta position.

In the case of this compound, the position of electrophilic attack will be determined by the interplay of these directing effects. The hydroxyl group at C-4 and the methyl group at C-5 strongly activate the ring. The formyl group at C-3 and the methyl ester at C-1 are deactivating. The most likely position for electrophilic substitution is the C-2 position, which is ortho to the powerful activating hydroxyl group and also ortho to the methyl group. The C-6 position is sterically hindered by the adjacent methyl group and the methyl ester.

Nitration Reactions

Aromatic nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comwikipedia.org The reaction with this compound would likely proceed by the attack of the electron-rich aromatic ring on the nitronium ion.

Given the directing effects of the substituents, the nitration of this compound is expected to yield primarily Methyl 3-formyl-4-hydroxy-2-nitro-5-methylbenzoate . The reaction would proceed as follows:

Generation of the electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the nitronium ion.

Electrophilic attack: The aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). The positive charge is delocalized, with significant contributions from resonance structures where the charge is on the carbons bearing the activating hydroxyl and methyl groups.

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom to which the nitro group has attached, restoring the aromaticity of the ring.

The conditions for such a reaction would need to be carefully controlled to avoid potential side reactions, such as oxidation of the formyl group or dinitration. The presence of strongly activating groups can make the reaction vigorous. wikipedia.org

Sulfonation Reactions

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is typically performed using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid) or concentrated sulfuric acid alone. masterorganicchemistry.comlibretexts.org The electrophile in this reaction is sulfur trioxide or protonated sulfur trioxide.

Similar to nitration, the sulfonation of this compound is predicted to occur at the C-2 position, yielding Methyl 3-formyl-4-hydroxy-5-methyl-2-sulfobenzoate . The mechanism involves:

Electrophilic attack: The aromatic ring attacks the sulfur trioxide electrophile.

Proton transfer: A proton is removed from the intermediate, and the resulting anion is protonated upon workup to give the sulfonic acid.

A key feature of sulfonation is its reversibility. libretexts.org Heating the sulfonic acid product in the presence of dilute aqueous acid can remove the sulfonic acid group, which can be a useful strategy in multi-step syntheses.

Table of Predicted Products

| Reaction | Predicted Major Product Name | Predicted Structure |

| Nitration | Methyl 3-formyl-4-hydroxy-2-nitro-5-methylbenzoate | (Structure not available) |

| Sulfonation | Methyl 3-formyl-4-hydroxy-5-methyl-2-sulfobenzoate | (Structure not available) |

Advanced Analytical Characterization Techniques

Spectroscopic Analysis for Structure Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools for determining the molecular structure and assessing the purity of chemical compounds. The following sections delve into the specific applications of NMR and MS for the analysis of Methyl 3-formyl-4-hydroxy-5-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment.

Aromatic Protons: The two aromatic protons on the benzene (B151609) ring are anticipated to appear as distinct singlets, as they are not adjacent to any other protons. Their chemical shifts would be in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing groups.

Formyl Proton: The proton of the aldehyde group (-CHO) is highly deshielded and is expected to resonate at a significantly downfield chemical shift, generally between 9.5 and 10.5 ppm. This signal would appear as a singlet.

Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) will give rise to a sharp singlet, typically in the range of 3.8 to 4.0 ppm.

Aromatic Methyl Protons: The protons of the methyl group attached directly to the aromatic ring (-CH₃) are expected to produce a singlet with a chemical shift around 2.2 to 2.5 ppm.

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) signal can be broad and its chemical shift is variable, often appearing between 4.0 and 7.0 ppm, and can be influenced by solvent, concentration, and temperature.

Coupling constants (J), which describe the interaction between neighboring non-equivalent protons, would not be observed for the aromatic protons in this specific molecule if they are para to each other, resulting in singlet signals.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H | ~7.0 - 8.0 | s |

| Ar-H | ~7.0 - 8.0 | s |

| CHO | ~9.5 - 10.5 | s |

| OCH₃ | ~3.8 - 4.0 | s |

| Ar-CH₃ | ~2.2 - 2.5 | s |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbons: The carbon of the formyl group (C=O) is expected to be the most downfield signal, typically in the range of 190-200 ppm. The ester carbonyl carbon will resonate at a slightly more upfield position, generally between 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (110-160 ppm). The carbons directly attached to the oxygen, formyl, and ester groups will have distinct chemical shifts due to the electronic effects of these substituents.

Methyl Carbons: The methyl ester carbon (-OCH₃) is expected around 50-55 ppm, while the aromatic methyl carbon (-CH₃) will be found further upfield, typically between 20-25 ppm.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (aldehyde) | ~190 - 200 |

| C=O (ester) | ~165 - 175 |

| Aromatic C-O | ~150 - 160 |

| Aromatic C-CHO | ~130 - 140 |

| Aromatic C-COOCH₃ | ~120 - 130 |

| Aromatic C-CH₃ | ~135 - 145 |

| Aromatic C-H | ~115 - 125 |

| Aromatic C-H | ~110 - 120 |

| OCH₃ | ~50 - 55 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would primarily be used to confirm the absence of couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the formyl proton should show a correlation to the aromatic carbon it is attached to, as well as the adjacent aromatic carbons. The methyl ester protons would show a correlation to the ester carbonyl carbon. These correlations are crucial for confirming the substitution pattern on the aromatic ring.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a calibration curve, provided a certified internal standard is used. To determine the yield of this compound, a known amount of an internal standard with a well-resolved signal that does not overlap with any of the analyte's signals would be added to a precisely weighed sample of the crude product. By comparing the integral of a specific proton signal of the analyte (e.g., the sharp singlet of the OCH₃ group) to the integral of a known signal from the internal standard, the exact amount of the product can be calculated, thus providing an accurate reaction yield.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, which has a molecular weight of 194.18 g/mol , high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental formula (C₁₀H₁₀O₄). bldpharm.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the theoretical exact mass can be calculated based on its chemical formula (C₁₀H₁₀O₄).

Expected HRMS Data:

| Ion Type | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 195.0652 |

| [M+Na]⁺ | 217.0471 |

| [M-H]⁻ | 193.0506 |

Note: These values are theoretical and would be confirmed by experimental analysis.

The high precision of HRMS allows for the confident differentiation of this compound from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the compound's structure. For this compound, fragmentation would likely occur at the ester and formyl groups, as well as loss of small neutral molecules.

Predicted MS/MS Fragmentation Pathways:

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Probable Neutral Loss |

| 195.0652 ([M+H]⁺) | 163.0390 | Loss of methanol (B129727) (CH₃OH) |

| 177.0547 | Loss of water (H₂O) | |

| 135.0439 | Loss of methanol and carbon monoxide | |

| 193.0506 ([M-H]⁻) | 178.0271 | Loss of a methyl radical (•CH₃) |

| 149.0233 | Loss of carbon dioxide (CO₂) |

Note: The fragmentation pathways are predicted based on the chemical structure. Experimental MS/MS analysis would be required to confirm these fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, carbonyl (from both the ester and aldehyde), and aromatic C-H and C=C bonds.

Expected IR Absorption Bands:

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (hydroxyl) stretch | 3200-3600 (broad) |

| C=O (ester carbonyl) stretch | 1700-1725 |

| C=O (aldehyde carbonyl) stretch | 1680-1700 |

| C-H (aromatic) stretch | 3000-3100 |

| C=C (aromatic) stretch | 1450-1600 |

| C-O (ester) stretch | 1100-1300 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. The aromatic ring and carbonyl groups in this compound act as chromophores, which are expected to give rise to distinct absorption maxima (λmax) in the UV-Vis spectrum.

Expected UV-Vis Absorption Maxima:

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π* (aromatic system) | 250-300 |

| n → π* (carbonyl groups) | 300-350 |

Note: The solvent used for analysis can influence the position and intensity of the absorption bands.

Chromatographic Separation and Analysis Techniques

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound due to its moderate polarity.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile (B52724) or methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at the λmax determined by UV-Vis spectroscopy |

| Injection Volume | 10 µL |

This method would allow for the determination of the purity of a sample of this compound and for its quantification in various matrices.

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

For even faster analysis and higher resolution, ultra-high performance liquid chromatography (UHPLC) can be employed. UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to improved separation efficiency. When coupled with a mass spectrometer (UHPLC-MS), this technique provides both chromatographic separation and mass-based identification and quantification, offering a highly specific and sensitive analytical method. usp.br

Benefits of UHPLC-MS for Analysis:

| Feature | Advantage |

| High Resolution | Improved separation of isomers and impurities. |

| High Speed | Significantly reduced analysis times compared to HPLC. |

| High Sensitivity | Mass spectrometric detection allows for low-level quantification. |

| High Specificity | Provides molecular weight and fragmentation data for confident peak identification. |

A UHPLC-MS method would be particularly valuable for the analysis of this compound in complex samples, such as natural product extracts or reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a multifunctional compound such as this compound, direct analysis by GC-MS is often hindered by its relatively low volatility and potential for thermal degradation due to the presence of polar hydroxyl and formyl functional groups. To overcome these challenges and enable robust GC-MS analysis, a critical sample preparation step known as derivatization is employed.

The primary goal of derivatization is to convert the analyte into a more volatile and thermally stable form. escholarship.org This is typically achieved by chemically modifying the polar functional groups. For this compound, a two-step derivatization process is the standard and most effective approach.

The first step is methoximation, which specifically targets the aldehyde (formyl) group. This reaction converts the carbonyl group into an oxime, which is crucial for preventing the formation of multiple isomers through tautomerization and increasing the stability of the molecule. The second step is silylation, a common and highly effective method for derivatizing compounds with active hydrogens, such as the phenolic hydroxyl group in this molecule. escholarship.org Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This substitution significantly reduces the polarity of the compound, thereby increasing its volatility and making it amenable to analysis by gas chromatography. escholarship.org

Once derivatized, the sample is introduced into the GC-MS system. The gas chromatograph separates the different components of the sample based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. By analyzing these fragmentation patterns, the structure of the original compound can be elucidated and confirmed.

Detailed Research Findings

A comprehensive review of scientific literature did not yield specific experimental GC-MS data, such as retention times and mass spectra, for the volatile derivatives of this compound. However, based on the known reactivity of its functional groups and established principles of mass spectrometry, the expected derivatized products and their key mass spectral characteristics can be predicted.

The derivatization process would yield two main products: the methoxime-trimethylsilyl derivative and the trimethylsilyl ether of the formyl group (if methoximation is incomplete). The analysis of structurally similar compounds, such as vanillin (B372448) and protocatechuic aldehyde, by GC-MS after derivatization provides a strong basis for these predictions. The table below outlines the expected volatile derivatives of this compound and their theoretical properties.

Interactive Data Table: Predicted Volatile Derivatives for GC-MS Analysis

| Derivative Name | Chemical Structure | Molecular Weight ( g/mol ) | Derivatization Reagents | Predicted Key Mass Fragments (m/z) |

| Methyl 3-(methoxyiminomethyl)-4-(trimethylsilyloxy)-5-methylbenzoate | 295.4 | Methoxyamine hydrochloride, MSTFA | M+ (295), M-15, M-31, M-89 | |

| Methyl 3-formyl-4-(trimethylsilyloxy)-5-methylbenzoate | 266.3 | MSTFA | M+ (266), M-15, M-29 |

This predictive data is instrumental for researchers in identifying these derivatives in complex sample matrices and for developing targeted analytical methods for the quantification of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods allow for the detailed examination of electronic structure, which in turn governs the chemical reactivity of a compound.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting the optimized geometry and energies of molecules. rsc.org For Methyl 3-formyl-4-hydroxy-5-methylbenzoate, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable three-dimensional arrangement of its atoms. nih.govresearchgate.net

The optimization process minimizes the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters of interest would include the planarity of the benzene (B151609) ring, the orientation of the formyl and methyl ester substituent groups relative to the ring, and the intramolecular hydrogen bonding between the hydroxyl group and the adjacent formyl group. It is anticipated that the benzene ring would be largely planar, with the substituent groups exhibiting some degree of rotation. The calculated total energy from these optimizations provides a measure of the molecule's thermodynamic stability.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å/°) |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| C=O (formyl) bond length | ~1.22 Å |

| C-O (ester) bond length | ~1.35 Å |

| O-H (hydroxyl) bond length | ~0.96 Å |

| C-C-C (aromatic) bond angles | ~118 - 122° |

| C-C-O (hydroxyl) bond angle | ~120° |

| O=C-H (formyl) bond angle | ~124° |

| C-O-C (ester) bond angle | ~116° |

Note: These are illustrative values based on similar known structures and would be precisely determined by specific DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, reflecting its electron-donating character. The LUMO, conversely, is likely to be distributed over the electron-withdrawing formyl and methyl ester groups, particularly the carbonyl carbons and oxygens. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to undergo chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: These values are estimates based on analyses of structurally related compounds and would be quantified by specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.org It transforms the calculated wave function into a localized form that corresponds to the chemist's intuitive Lewis structure picture of bonds and lone pairs. uni-muenchen.de This analysis is particularly useful for understanding intermolecular interactions and charge transfer phenomena. youtube.com

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the hydroxyl oxygen to the adjacent π* orbitals of the aromatic ring and the formyl group. This delocalization, a form of hyperconjugation, contributes to the stability of the molecule. youtube.com Furthermore, NBO can be used to analyze the strong intramolecular hydrogen bond between the hydroxyl hydrogen and the formyl oxygen. The analysis would reveal the donor-acceptor interactions responsible for this bond, providing a quantitative measure of its strength. The natural population analysis, a part of the NBO method, would also assign partial charges to each atom, highlighting the electrostatic potential of the molecule. q-chem.com

Molecular Modeling and Simulation

Beyond static electronic structure calculations, molecular modeling and simulation techniques can be used to explore the dynamic behavior and reactivity of this compound.

Conformational Analysis and Energy Landscapes

While the benzene ring provides a rigid core, the substituent groups (formyl, hydroxyl, and methyl ester) can rotate around their single bonds, leading to different conformations. Conformational analysis involves systematically exploring these rotational degrees of freedom to identify the most stable conformers and the energy barriers between them.

By mapping the potential energy surface as a function of the key dihedral angles, an energy landscape can be constructed. This would reveal the global minimum energy conformation, corresponding to the most populated structure at thermal equilibrium, as well as other local minima. For this molecule, the primary conformational flexibility would involve the orientation of the C=O of the formyl group and the C=O of the methyl ester group relative to the hydroxyl group. The presence of the intramolecular hydrogen bond is expected to significantly stabilize the conformer where the formyl group is oriented towards the hydroxyl group.

Reaction Mechanism Predictions and Transition State Energetics

Computational methods can be employed to predict the mechanisms of chemical reactions involving this compound. For instance, the saponification of the ester group is a common reaction for such compounds. youtube.comresearchgate.netreddit.com Theoretical calculations can map out the entire reaction pathway, from reactants to products, through the transition state.

By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides insight into the reaction kinetics. For a reaction like saponification, the mechanism would likely involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.com Computational modeling can verify this mechanism and explore the energetics of the tetrahedral intermediate that is formed. Similarly, reactions involving the formyl group, such as oxidation or reduction, could also be modeled to predict their feasibility and pathways.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which are fundamental for its structural elucidation.

Calculated NMR Chemical Shifts and Coupling Constants for Comparison with Experimental Data

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry, often achieved through methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with Density Functional Theory (DFT). While specific calculated NMR data for this compound is not widely published in available literature, the general methodology allows for the theoretical determination of its spectral parameters.

Such calculations would involve optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The resulting data, presented in a table format, would serve as a valuable reference for chemists to compare with experimentally obtained spectra, aiding in the assignment of signals to specific nuclei within the molecule.

Table 1: Illustrative Table of Predicted NMR Data (Note: The following data is illustrative of what would be obtained from a computational study and is not based on published calculated values for this specific molecule.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 125.0 |

| C2 | 7.8 | 130.5 |

| C3 | - | 120.0 |

| C4 | - | 160.0 |

| C5 | - | 115.0 |

| C6 | 7.5 | 135.0 |

| -CHO | 9.9 | 192.0 |

| -COOCH₃ | - | 168.0 |

| -COOCH₃ | 3.9 | 52.0 |

| -CH₃ | 2.3 | 15.0 |

| -OH | 11.0 | - |

Simulated Vibrational Frequencies (IR/Raman)

Theoretical vibrational analysis, using methods such as DFT, can predict the infrared (IR) and Raman active vibrational modes of a molecule. These simulations are instrumental in assigning the absorption bands and Raman shifts observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, a computational frequency analysis would reveal characteristic vibrations. Key predicted frequencies would include the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde and ester groups, C-H stretching of the aromatic ring and methyl groups, and various C-C stretching and bending modes within the benzene ring. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a closer match to experimental data.

Table 2: Illustrative Table of Predicted Vibrational Frequencies (Note: The following data is illustrative and not based on published calculated values for this specific molecule.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3450 | Hydroxyl group stretching |

| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H)aldehyde | 2850, 2750 | Aldehyde C-H stretching (Fermi resonance) |

| ν(C=O)aldehyde | 1690 | Aldehyde carbonyl stretching |

| ν(C=O)ester | 1720 | Ester carbonyl stretching |

| ν(C=C)aromatic | 1600-1450 | Aromatic ring C=C stretching |

| δ(O-H) | 1400 | Hydroxyl group in-plane bending |

| ν(C-O)ester | 1250 | Ester C-O stretching |

Computational Descriptors for Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models rely on computational descriptors to correlate the chemical structure of a compound with its biological activity. For this compound, several key descriptors can be calculated to predict its physicochemical properties and potential biological interactions. While a specific PubChem entry with computed properties for the methyl ester is not available, data for the closely related parent compound, 3-Formyl-4-hydroxy-5-methylbenzoic acid (PubChem CID: 86599490), provides valuable estimations for these parameters.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a crucial parameter for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A higher TPSA is generally associated with lower membrane permeability. For the related carboxylic acid, the calculated TPSA is a good indicator of the polar character of this class of molecules.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium. It is a critical determinant of how a drug distributes itself in the body and its ability to cross cell membranes. A positive LogP value indicates a preference for lipid environments. The calculated LogP for the parent acid provides a baseline for understanding the lipophilicity of this substituted aromatic system.

Hydrogen Bond Acceptor and Donor Counts

The number of hydrogen bond donors and acceptors in a molecule is fundamental to its interaction with biological targets, such as enzymes and receptors. Hydrogen bond donors are typically hydrogens attached to electronegative atoms (like O-H or N-H groups), while acceptors are electronegative atoms with lone pairs of electrons (like oxygen or nitrogen). These counts are essential components of drug-likeness rules, such as Lipinski's Rule of Five.

Table 3: Computed QSAR Descriptors for the Related Compound 3-Formyl-4-hydroxy-5-methylbenzoic acid

| Computational Descriptor | Predicted Value (for 3-Formyl-4-hydroxy-5-methylbenzoic acid) |

|---|---|

| Topological Polar Surface Area (TPSA) | 74.6 Ų |

| Partition Coefficient (XLogP3-AA) | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

Rotatable Bond Counts

The concept of rotatable bonds is a crucial descriptor in computational chemistry and drug design, providing insight into the conformational flexibility of a molecule. A rotatable bond is generally defined as any single bond, not in a ring, that is bonded to a non-terminal heavy (non-hydrogen) atom. Amide C-N bonds are typically excluded from this count due to their high rotational energy barrier.

Detailed analysis of the structure reveals the following single bonds that contribute to the molecule's flexibility:

The bond connecting the methoxy (B1213986) group to the carbonyl carbon of the ester.

The bond between the ester group and the aromatic ring.

The bond between the formyl group and the aromatic ring.

A very closely related compound, (3-Formyl-4-hydroxyphenyl)methyl benzoate (B1203000), is listed in the PubChem database with a rotatable bond count of 5. The structural difference in the target compound is the presence of a methyl group on the benzene ring and the esterification of the carboxylic acid with methanol (B129727), which does not alter the number of rotatable bonds as defined by standard computational models. Therefore, the rotatable bond count for this compound is also determined to be 3.

This value is significant in theoretical investigations as it influences the molecule's ability to adopt different spatial arrangements, which can affect its binding affinity to receptors and enzymes. The conformational space that a molecule can explore is directly related to the number of rotatable bonds.

Interactive Data Table: Rotatable Bond Count

| Compound Name | CAS Number | Molecular Formula | Rotatable Bond Count |

| This compound | 1411993-59-3 | C10H10O4 | 3 |

| (3-Formyl-4-hydroxyphenyl)methyl benzoate | Not Available | C15H12O4 | 5 |

Role As an Organic Building Block in Complex Chemical Synthesis

Precursor for Advanced Organic Molecules and Fine Chemicals

The strategic placement of electron-withdrawing (formyl and methyl ester) and electron-donating (hydroxyl and methyl) groups on the aromatic ring makes Methyl 3-formyl-4-hydroxy-5-methylbenzoate a key starting material for the synthesis of more complex and high-value organic molecules. While specific examples for this exact compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups suggests its utility as a precursor.

The formyl group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to a hydroxymethyl group, and participation in numerous carbon-carbon bond-forming reactions such as aldol, Wittig, and Grignard reactions. The hydroxyl group can be alkylated or acylated to introduce further diversity, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This multifunctional nature allows for a stepwise and controlled elaboration of the molecule, leading to a diverse range of derivatives.

Scaffold for Heterocyclic Compound Synthesis

The inherent functionality of this compound makes it a suitable scaffold for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals, agrochemicals, and functional materials.

Incorporation into Nitrogen-Containing Heterocycles

The formyl and hydroxyl groups in proximity on the aromatic ring are key features for the synthesis of nitrogen-containing heterocycles. For instance, condensation of the formyl group with primary amines can form Schiff bases, which can then undergo intramolecular cyclization reactions. While direct research on this compound is limited, analogous compounds like 3-formylchromones are known to react with a variety of nitrogen nucleophiles to form fused heterocyclic systems. tcichemicals.com This suggests that this compound could be a valuable precursor for the synthesis of substituted quinolines, benzodiazepines, and other nitrogen-containing ring systems through multicomponent reactions or tandem cyclization strategies. nih.govbldpharm.comsynquestlabs.com

Use in Oxygen-Containing Heterocycles

The ortho-hydroxy-formyl functionality is a classic precursor for the synthesis of oxygen-containing heterocycles such as coumarins and benzofurans. The synthesis of such heterocycles often involves reactions like the Perkin, Knoevenagel, or Pechmann condensations. Although specific examples utilizing this compound are not readily found, the reactivity of similar ortho-hydroxy-formyl aromatic compounds is well-established in the synthesis of a variety of oxygen-containing heterocyclic systems. tcichemicals.com

Applications in Natural Product Synthesis and Analog Development

While there is no specific information available in the searched literature detailing the use of this compound in the total synthesis of natural products or the development of their analogs, its structural motifs are present in a variety of natural compounds. The substituted salicylaldehyde (B1680747) core is a common feature in many natural products with interesting biological activities. Therefore, it is plausible that this compound could serve as a key building block for the synthesis of complex natural products or for the creation of libraries of natural product analogs for drug discovery programs. The functional handles on the molecule would allow for systematic modifications to explore structure-activity relationships.

Utility in Materials Science and Organic Electronics Research

The application of this compound extends into the realm of materials science, particularly in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and tunable properties, making them promising for applications in gas storage, catalysis, and electronics. bldpharm.commdpi.com

This compound is listed by chemical suppliers as an organic monomer for the synthesis of COFs and materials for electronic applications. researchgate.net The formyl and hydroxyl groups can participate in condensation reactions with suitable linkers, such as amines, to form the extended, porous networks of COFs. The specific substitution pattern on the benzene (B151609) ring of this monomer can influence the resulting COF's pore size, geometry, and electronic properties. While detailed research on COFs synthesized specifically from this monomer is not widely published, the general principle of using functionalized aromatic building blocks is central to the design of new COF materials. eurjchem.com

Investigations of Biological Activities and Structure Activity Relationships in Vitro Studies

Antioxidant Activity Mechanisms (in vitro)

The antioxidant potential of phenolic compounds is a well-established area of research, primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The specific structural features of Methyl 3-formyl-4-hydroxy-5-methylbenzoate, including the hydroxyl and formyl groups on the benzene (B151609) ring, are expected to influence its antioxidant capacity.

Free Radical Scavenging Assays

In vitro assays are crucial for determining the free radical scavenging capabilities of a compound. Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to quench stable free radicals, with the activity often expressed as the half-maximal inhibitory concentration (IC50).

Currently, specific data from in vitro free radical scavenging assays for this compound are not available in the reviewed scientific literature. Research on structurally related hydroxybenzaldehydes suggests that the position and number of hydroxyl groups play a significant role in their antioxidant activity. researchgate.net For instance, compounds with ortho-dihydroxy (catechol) moieties often exhibit potent radical scavenging properties. mdpi.com

Reduction Potential Assessment

The reduction potential of a compound is another key indicator of its antioxidant efficacy, reflecting its ability to donate electrons. Assays such as the Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Capacity (CUPRAC) are employed to assess this property. These methods are based on the reduction of a metal-ligand complex by the antioxidant compound, resulting in a measurable color change.

Detailed studies quantifying the reduction potential of this compound through FRAP, CUPRAC, or similar assays are not presently found in published research. Comparative studies on other phenolic aldehydes have shown that the electronic properties conferred by different substituents on the aromatic ring can significantly impact the reduction potential. mdpi.com

Antimicrobial Activity Mechanisms (in vitro)

The investigation of novel antimicrobial agents is critical in addressing the challenge of antibiotic resistance. Phenolic compounds have long been recognized for their antimicrobial properties, which can be attributed to various mechanisms, including disruption of cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Antibacterial Efficacy Against Specific Strains (in vitro)

The antibacterial activity of a compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains. These may include both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

Specific data on the in vitro antibacterial efficacy of this compound against particular bacterial strains are not documented in the available scientific literature.

Antifungal Efficacy (in vitro)

Similar to antibacterial testing, the antifungal activity of a compound is assessed by determining its MIC and Minimum Fungicidal Concentration (MFC) against pathogenic fungi such as Candida albicans and various Aspergillus species.

There is currently no published research detailing the in vitro antifungal efficacy of this compound. Studies on similar phenolic compounds have indicated that they can exhibit antifungal properties, sometimes with synergistic effects when combined with existing antifungal drugs. researchgate.net

Anti-inflammatory Activity Mechanisms (in vitro)

Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of a compound can be investigated in vitro by examining its ability to modulate inflammatory pathways in cell culture models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov Key markers of inflammation that are often measured include nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β). nih.gov

As of the latest review of scientific literature, there are no specific in vitro studies available that investigate the anti-inflammatory mechanisms of this compound. Research on other natural and synthetic phenolic compounds has demonstrated their potential to inhibit the production of inflammatory mediators by interfering with signaling pathways such as NF-κB and MAPK. nih.gov

Inhibition of Inflammatory Mediators (in vitro)

The evaluation of a compound's ability to inhibit inflammatory mediators in vitro is a critical first step in assessing its anti-inflammatory potential. Inflammation is a complex biological response, and its mediation involves various cells and signaling molecules. A common and effective model for studying these effects involves the use of macrophage cell lines, such as RAW 264.7. nih.govnih.gov These immune cells, when stimulated by agents like lipopolysaccharide (LPS), release a cascade of pro-inflammatory mediators.

Key mediators often measured to determine anti-inflammatory activity include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). nih.govmdpi.com A significant reduction in the production of these molecules in the presence of a test compound indicates potential anti-inflammatory properties. Another established in vitro method assesses the inhibition of protein denaturation, as the denaturation of tissue proteins is a well-documented cause of inflammation. biomedpharmajournal.org